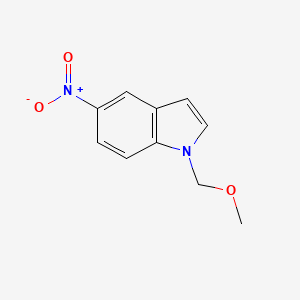

1H-Indole, 1-(methoxymethyl)-5-nitro-

Description

1H-Indole, 1-(methoxymethyl)-5-nitro- is a nitro-substituted indole derivative featuring a methoxymethyl (-CH₂OCH₃) group at position 1 and a nitro (-NO₂) group at position 5. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

1-(methoxymethyl)-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-7-11-5-4-8-6-9(12(13)14)2-3-10(8)11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOIRVICHHHEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558235 | |

| Record name | 1-(Methoxymethyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120627-42-1 | |

| Record name | 1-(Methoxymethyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Indole, 1-(methoxymethyl)-5-nitro- typically involves the functionalization of the indole core. One common method is the reaction of indole with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group at the 1-position . The nitro group can be introduced via nitration using nitric acid or a nitrating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and specific solvents .

Chemical Reactions Analysis

1H-Indole, 1-(methoxymethyl)-5-nitro- undergoes various chemical reactions, including:

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and alcohols . Major products formed from these reactions include amino-indole derivatives and substituted indoles .

Scientific Research Applications

1H-Indole, 1-(methoxymethyl)-5-nitro- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(methoxymethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . The methoxymethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key indole derivatives with nitro and methoxy-related substituents is outlined below:

Key Observations :

- Substituent Position : The position of the nitro group significantly impacts electronic properties. For example, 4-methoxy-5-nitroindole has a para-methoxy group relative to the nitro group, which may stabilize resonance structures differently compared to the target compound’s 1-methoxymethyl substituent.

Target Compound (Inferred):

While direct synthesis data for 1-(methoxymethyl)-5-nitroindole is absent, analogous methods from the evidence suggest:

Alkylation : Reacting 5-nitroindole with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or THF .

Functionalization: Nitration of 1-(methoxymethyl)indole using HNO₃/H₂SO₄, though regioselectivity must be controlled .

Comparative Syntheses:

- 1-Methyl-5-nitroindole : Synthesized via alkylation of 5-nitroindole with methyl iodide .

- 4-Methoxy-5-nitroindole : Prepared by nitration of 4-methoxyindole, followed by purification via column chromatography .

- 1-Ethyl-5-methoxyindole : Produced by reacting 5-methoxyindole with bromoethane in DMF .

Spectral Data Comparison

Q & A

Basic Research Question

- Primary Techniques :

- Resolving Contradictions :

How does the methoxymethyl substituent influence the reactivity of 1H-indole in subsequent functionalization reactions?

Advanced Research Question

The methoxymethyl group acts as an electron-donating substituent, modulating reactivity:

- Electrophilic Substitution : Enhances para/ortho-directing effects, favoring reactions at C-4/C-6/C-7 positions.

- Redox Stability : The nitro group may undergo reduction (e.g., catalytic hydrogenation to amine) without affecting the methoxymethyl moiety .

Case Study :

In cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro group can act as a directing group, but harsh conditions (e.g., Pd catalysts) may require protection of the methoxymethyl group .

What are the challenges in scaling up the synthesis of 1-(methoxymethyl)-5-nitro-1H-indole, and how can they be mitigated?

Advanced Research Question

- Key Challenges :

- Exothermic Nitration : Requires precise temperature control to prevent runaway reactions.

- Byproduct Formation : Over-nitration or isomerization during scale-up .

- Mitigation Strategies :

How can computational tools aid in predicting the biological activity of 1-(methoxymethyl)-5-nitro-1H-indole?

Advanced Research Question

- Molecular Docking : Screens against target proteins (e.g., nitroreductases) to predict activation pathways .

- ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP, metabolic stability) using software like Schrödinger or MOE .

Limitations : Computational models may underestimate steric effects of the methoxymethyl group, requiring experimental validation .

What safety protocols are essential when handling 1-(methoxymethyl)-5-nitro-1H-indole in the laboratory?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.